

# Crystal Structure Data for Substituted Trimethoxybenzenesulfonamides: A Comparative Guide

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## Compound of Interest

**Compound Name:** 2,4,5-Trimethoxybenzene-1-sulfonamide  
**Cat. No.:** B13578170

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## Executive Summary & Application Context

The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in drug discovery, famously mimicking the A-ring of colchicine to inhibit tubulin polymerization. When fused with a sulfonamide group (a carbonic anhydrase inhibitory motif), the resulting hybrids exhibit dual-mechanism antitumor activity.

This guide compares the crystallographic parameters of a complex Trimethoxy-Chalcone-Sulfonamide Hybrid against a Standard Sulfonamide Scaffold and a Sulfonate Salt. The objective is to elucidate how the bulky, electron-rich trimethoxy group perturbs the classic sulfonamide hydrogen-bonding network, shifting packing modes from simple monoclinic chains to complex triclinic arrays.

## Key Structural Insights

- **Lattice Transformation:** Introduction of the trimethoxy-chalcone tail forces a symmetry reduction from Monoclinic (

) to Triclinic (

).

- **Supramolecular Locking:** While standard sulfonamides rely solely on chains (C(4) motif), trimethoxy derivatives introduce auxiliary and stacking interactions that stabilize the bulky lattice.
- **Conformational Locking:** The trimethoxy ring typically adopts a propeller-like conformation, twisting away from the planar sulfonamide core to minimize steric clash.

## Comparative Crystal Data

The following table contrasts the unit cell parameters of a specific trimethoxy-hybrid (Compound A) against a reference sulfonamide (Compound B) and a related sulfonate salt (Compound C).

Parameter	Compound A (Hybrid)	Compound B (Reference)	Compound C (Salt)
Chemical Identity	(E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)benzenesulfonamide	N-(4-methoxyphenyl)-4-methylbenzenesulfonamide	(E)-2-(3,4,5-Trimethoxystyryl)-5-nitrobenzenesulfonate Pyrrolidinium
Crystal System	Triclinic	Monoclinic	Triclinic
Space Group			
a (Å)	7.9273(5)	9.1777(4)	7.240(3)
b (Å)	9.3159(6)	5.2179(2)	11.289(5)
c (Å)	18.0174(12)	15.1621(7)	14.134(6)
(°)	94.642(18)	90	87.750(15)
(°)	93.031(17)	103.518(2)	85.638(13)
(°)	114.920(15)	90	81.904(13)
Volume (Å <sup>3</sup> )	1197.16	705.97	~1140
Z	2	2	2
Primary Interaction	chains along [100]	chains along [010]	Ionic + stacking

“

*Data Source Notes: Compound A data derived from Kobkeatthawin et al. (2015). Compound B data acts as a standard sulfonamide control (Vinola et al., 2010). Compound C represents the ionized sulfonate variant (Liang et al., 2019).*

## Experimental Protocol: Crystallization & Analysis

To replicate these structures or crystallize novel derivatives, the following self-validating protocol is recommended. This method utilizes solvent diffusion, which is superior to evaporation for bulky, flexible molecules like trimethoxy derivatives.

### Phase 1: Synthesis & Purification

- Condensation: React N-(4-acetylphenyl)-4-methoxybenzenesulfonamide with 3,4,5-trimethoxybenzaldehyde in basic ethanol (NaOH).

- Validation: Verify purity via

-NMR. Look for the characteristic trimethoxy singlet (~3.8 ppm) and the trans-alkene doublets (J ~15-16 Hz).

- Filtration: Isolate the precipitate and wash with cold ethanol.

### Phase 2: Crystal Growth (Solvent Diffusion)

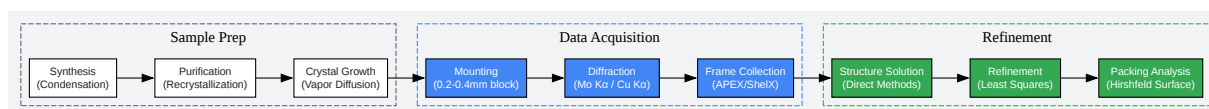
- Solvent System: Acetone (Good solvent) / Hexane or Heptane (Anti-solvent).

- Setup:

- Dissolve 20 mg of the compound in 2 mL of acetone in a small vial.
- Place this small vial inside a larger jar containing 10 mL of hexane.
- Cap the large jar tightly.

- Allow to stand undisturbed at room temperature (296 K) for 3-5 days.
- Mechanism: Hexane vapor slowly diffuses into the acetone solution, gradually lowering solubility and promoting nucleation of high-quality single crystals suitable for XRD.

## Phase 3: Data Collection Workflow



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Figure 1: Workflow for obtaining high-fidelity crystal structure data for sulfonamide derivatives.

## Structural Analysis & Mechanism

### The Sulfonamide "Handshake" (Hydrogen Bonding)

In both the hybrid (A) and reference (B) compounds, the primary structural driver is the sulfonamide hydrogen bond.

- Mechanism: The sulfonamide acts as a donor, and one of the sulfonyl oxygens ( ) acts as an acceptor.
- Graph Set Motif: This forms an infinite chain.[1]
  - Reference (B): The chain runs along the b-axis (short axis,  $\sim 5.2 \text{ \AA}$ ).[2]
  - Hybrid (A): The chain runs along the a-axis ( $\sim 7.9 \text{ \AA}$ ), but is distorted by the bulky trimethoxy tail.

## The Trimethoxy "Anchor" (Steric & Pi-Effects)

The 3,4,5-trimethoxy group prevents the formation of flat sheets.

- Twist: The trimethoxy phenyl ring is often twisted relative to the alkene linker to relieve steric strain between the methoxy oxygens and the vinylic protons.

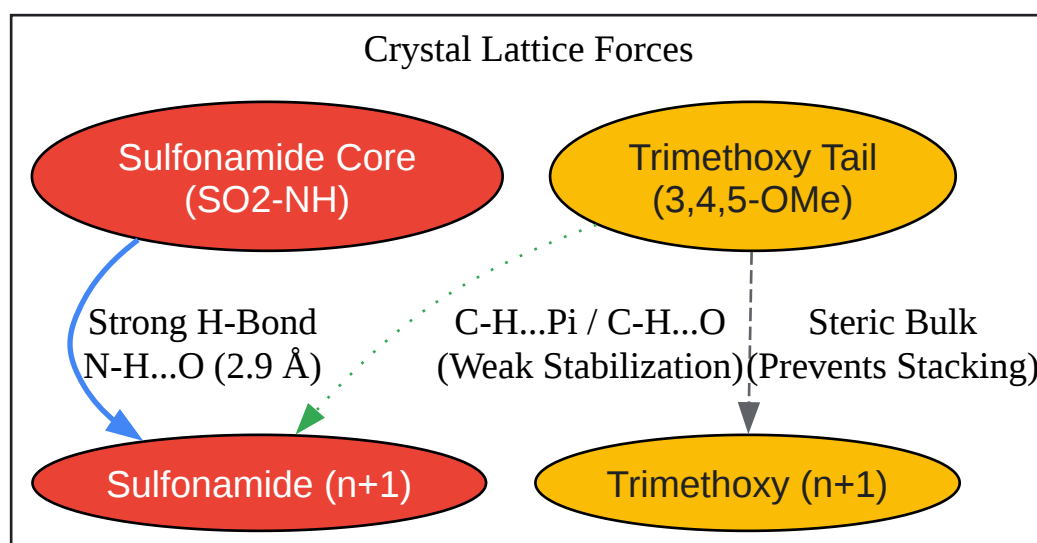
- Packing: In Compound A, the crystal is stabilized by weak

interactions involving the methoxy oxygens and

interactions between the electron-rich trimethoxy ring and the electron-deficient sulfonyl-phenyl ring of an adjacent molecule.

## Supramolecular Architecture Diagram

The following diagram illustrates the competition between the strong sulfonamide H-bonds and the weak trimethoxy interactions.



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Figure 2: Interaction map showing how the sulfonamide core drives chain formation while the trimethoxy tail dictates 3D packing.

## References

- Kobkeatthawin, T., et al. (2015). "Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)benzenesulfonamide." Crystallography Reports.
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## Sources

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